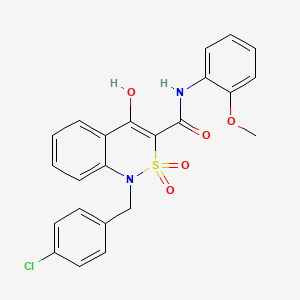

1-(4-chlorobenzyl)-4-hydroxy-N-(2-methoxyphenyl)-1H-2,1-benzothiazine-3-carboxamide 2,2-dioxide

Description

1-(4-Chlorobenzyl)-4-hydroxy-N-(2-methoxyphenyl)-1H-2,1-benzothiazine-3-carboxamide 2,2-dioxide is a benzothiazine derivative characterized by a 1,2-benzothiazine core substituted with a 4-chlorobenzyl group at position 1, a hydroxyl group at position 4, and a carboxamide moiety linked to a 2-methoxyphenyl group.

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]-4-hydroxy-N-(2-methoxyphenyl)-2,2-dioxo-2λ6,1-benzothiazine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O5S/c1-31-20-9-5-3-7-18(20)25-23(28)22-21(27)17-6-2-4-8-19(17)26(32(22,29)30)14-15-10-12-16(24)13-11-15/h2-13,27H,14H2,1H3,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNXZCUQZLDPGQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(S2(=O)=O)CC4=CC=C(C=C4)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorobenzyl)-4-hydroxy-N-(2-methoxyphenyl)-1H-2,1-benzothiazine-3-carboxamide 2,2-dioxide is a member of the benzothiazine family, which has garnered attention for its potential biological activities, particularly in the fields of oncology and analgesia. This article reviews the biological properties of this compound based on recent research findings, including its anticancer and analgesic activities.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Core Structure : Benzothiazine with a carboxamide group.

- Substituents : A 4-chlorobenzyl group and a 2-methoxyphenyl group enhance its biological activity.

Anticancer Activity

Recent studies have demonstrated that compounds similar to This compound exhibit significant anticancer properties. For instance:

- Cell Line Studies : The compound was tested against various cancer cell lines using the MTT assay. It showed promising results in inhibiting cell proliferation in human colon adenocarcinoma (SW480), cervical cancer (HeLa), and hepatocellular carcinoma (HepG2) cell lines .

- Mechanism of Action : Molecular docking studies suggest that this class of compounds can bind effectively to DNA topoisomerase II, disrupting DNA replication in cancer cells. This binding was confirmed through fluorescence spectroscopy .

Analgesic Activity

The analgesic potential of benzothiazine derivatives has also been explored:

- Pharmacological Testing : In animal models, particularly using the thermal tail-flick test, certain derivatives demonstrated superior analgesic effects compared to standard analgesics like meloxicam and piroxicam .

- Dosage and Efficacy : The effective doses were found to exceed those of traditional painkillers, indicating a promising avenue for developing new analgesics based on this chemical structure .

Case Studies and Research Findings

Scientific Research Applications

Pharmacological Properties

Research indicates that benzothiazine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound has been studied for its potential as an anti-inflammatory agent due to its structural features that may influence its interaction with biological targets.

Anti-inflammatory Activity

Studies have shown that compounds similar to 1-(4-chlorobenzyl)-4-hydroxy-N-(2-methoxyphenyl)-1H-2,1-benzothiazine-3-carboxamide 2,2-dioxide possess significant anti-inflammatory effects. For instance, the compound's ability to inhibit nitric oxide (NO) production has been documented in various studies, suggesting its role in modulating inflammatory responses .

Synthesis and Derivatives

The synthesis of this compound typically involves the rearrangement of precursor substances under specific conditions. The methodologies employed often utilize base-catalyzed reactions to yield the desired benzothiazine structure . The versatility in synthesis allows for the development of various derivatives that can be tailored for enhanced efficacy or reduced toxicity.

Case Studies

Several case studies highlight the therapeutic potential of benzothiazine derivatives:

- In Vitro Studies : Various studies have demonstrated that benzothiazine derivatives exhibit cytotoxic activity against cancer cell lines. For example, novel derivatives were found to significantly inhibit cell proliferation in breast cancer models .

- Animal Models : In vivo studies have shown promising results regarding the anti-inflammatory effects of these compounds. Animal models treated with benzothiazine derivatives displayed reduced edema and inflammation markers compared to control groups .

- Mechanistic Insights : Research into the mechanisms of action has revealed that these compounds may act through multiple pathways, including modulation of cytokine release and inhibition of pro-inflammatory enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazine Derivatives

Crystallographic and Conformational Analysis

The benzothiazine core typically adopts a half-chair conformation, as observed in:

- 3-(3-Chlorobenzoyl)-4-hydroxy-2H-1,2-benzothiazine 1,1-dioxide : S1 and N1 displaced by 0.476 Å and 0.227 Å, respectively .

- Title Compound (Hypothesized) : Similar displacement expected, but intramolecular H-bonding (O–H⋯O and N–H⋯O) may differ due to the 2-methoxyphenyl group’s steric and electronic effects.

Hydrogen Bonding Patterns:

Pharmacological Activity

Benzothiazine derivatives exhibit diverse biological activities, influenced by substituents:

Structure-Activity Relationship (SAR) Insights:

- Lipophilicity : The 4-chlorobenzyl group may enhance membrane permeability compared to smaller substituents (e.g., methyl).

- Electron-Donating Effects : The 2-methoxyphenyl group could improve solubility and metabolic stability relative to halogenated analogs .

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.